

Application Notes and Protocols: Lewis Acid-Catalyzed Addition of Allyltriphenyltin to Ketones

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyltriphenyltin**

Cat. No.: **B1265375**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable secondary and tertiary alcohols. Among these transformations, the allylation of ketones to produce homoallylic alcohols is of significant interest due to the synthetic versatility of the resulting products. Homoallylic alcohols are key intermediates in the synthesis of natural products and pharmaceuticals. While various allylating agents are known, organotin reagents like **allyltriphenyltin** offer a useful combination of reactivity and stability.

This document provides a detailed protocol for the Lewis acid-catalyzed addition of **allyltriphenyltin** to a range of ketone substrates. The reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$), which activates the ketone carbonyl group towards nucleophilic attack by the allyltin reagent.

Reaction Principle

The reaction proceeds via the activation of the ketone carbonyl oxygen by the Lewis acid, which increases the electrophilicity of the carbonyl carbon. The nucleophilic allyl group from **allyltriphenyltin** then attacks the activated carbonyl carbon, forming a new carbon-carbon

bond. Subsequent workup protonates the resulting tin alkoxide to yield the tertiary homoallylic alcohol.

Quantitative Data Summary

The following table summarizes the typical yields obtained for the addition of **allyltriphenyltin** to various ketone substrates under the standardized reaction conditions outlined in the experimental protocol.

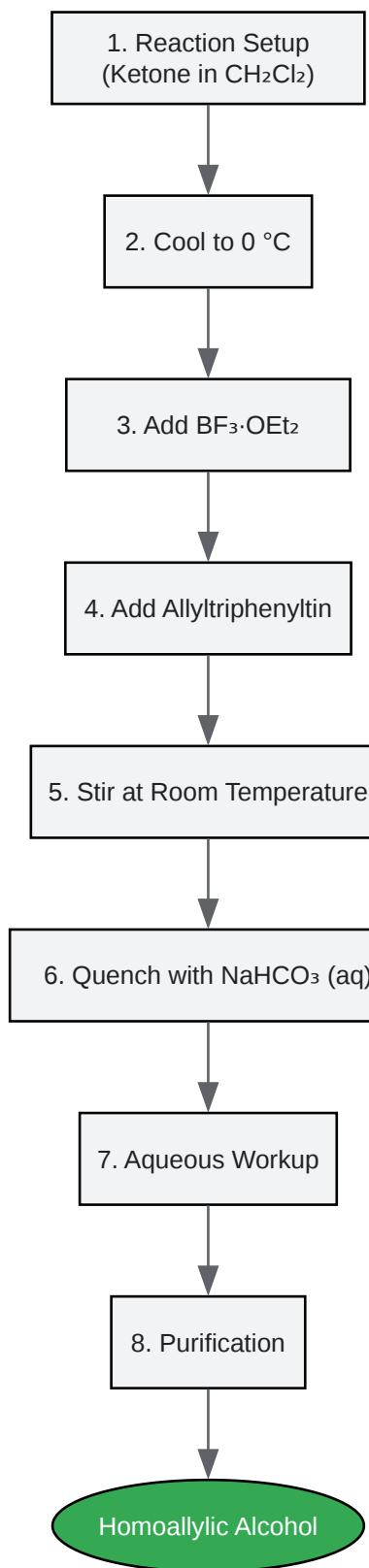
Entry	Ketone Substrate	Product	Reaction Time (h)	Yield (%)
1	Acetophenone	2-phenylpent-4-en-2-ol	4	85
2	Cyclohexanone	1-allylcyclohexan-1-ol	3	97[1]
3	Acetone	2-methylpent-4-en-2-ol	4	78
4	Benzophenone	1,1-diphenylbut-3-en-1-ol	6	82

Experimental Protocol

Materials:

- **Allyltriphenyltin**
- Ketone substrate (e.g., acetophenone, cyclohexanone, acetone, benzophenone)
- Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Anhydrous dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

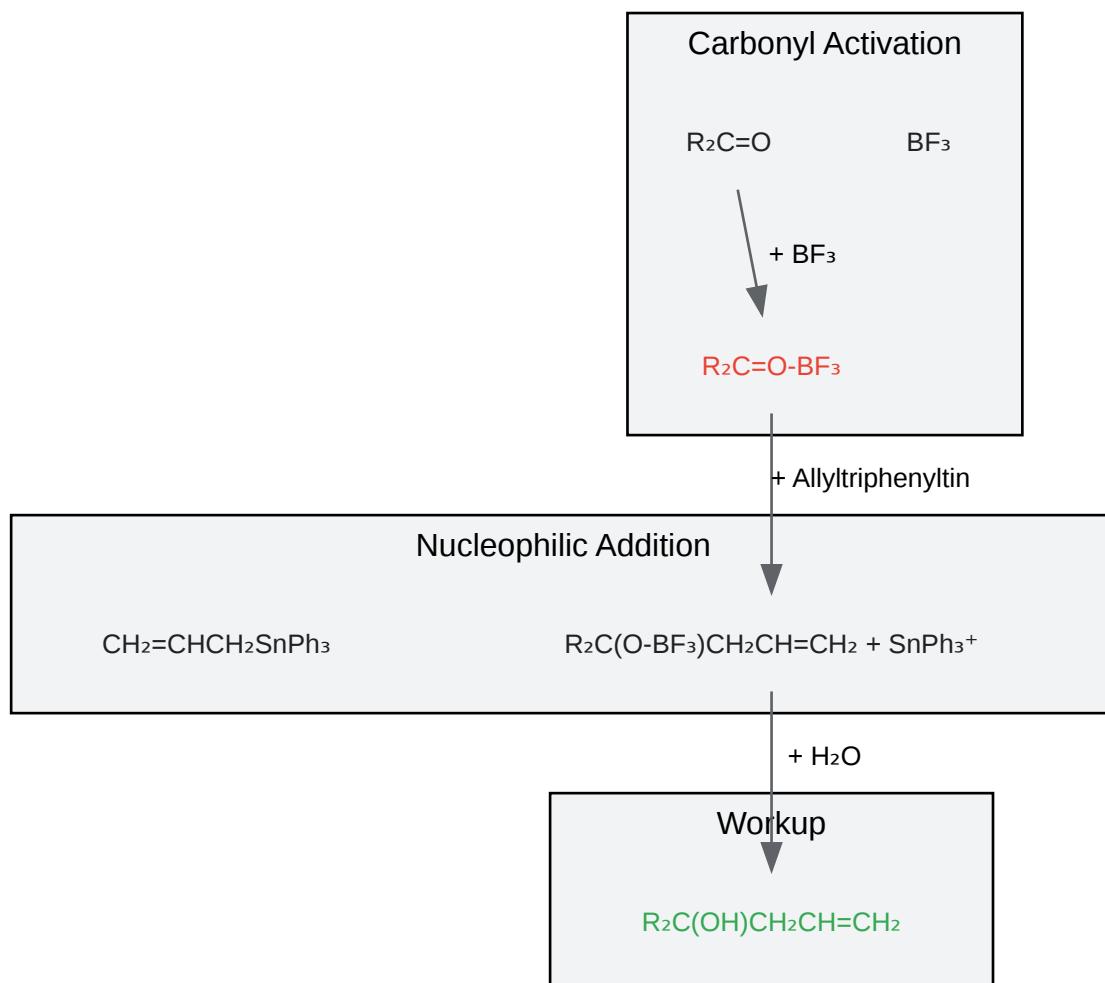
- Saturated aqueous ammonium chloride (NH_4Cl) solution[2]
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
- Inert atmosphere setup (e.g., nitrogen or argon)


Procedure:

- Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet is charged with the ketone (1.0 mmol) and anhydrous dichloromethane (10 mL).
- Cooling: The flask is cooled to 0 °C in an ice-water bath.
- Addition of Lewis Acid: Boron trifluoride etherate (1.2 mmol, 1.2 equivalents) is added dropwise to the stirred solution of the ketone. The mixture is stirred at 0 °C for 15 minutes.
- Addition of **Allyltriphenyltin**: A solution of **allyltriphenyltin** (1.1 mmol, 1.1 equivalents) in anhydrous dichloromethane (5 mL) is added dropwise to the reaction mixture over 10 minutes.
- Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for the time indicated in the data summary table. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Quenching: Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
- Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with saturated aqueous ammonium chloride solution (20 mL)[2] and brine (20 mL), then dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel to afford the pure

homoallylic alcohol.

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the **allyltriphenyltin** addition to ketones.

Proposed Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for the Lewis acid-catalyzed allylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Lewis Acid-Catalyzed Addition of Allyltriphenyltin to Ketones]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265375#protocol-for-allyltriphenyltin-addition-to-ketones>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com